1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a benzo[d]thiazol-2-yl group substituted with a methylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 6-(methylthio)benzo[d]thiazol-2-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)-3-(benzo[d]thiazol-2-yl)urea: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)thiourea: Contains a thiourea linkage instead of a urea linkage, which may influence its stability and interactions with molecular targets.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(6-methylsulfanyl-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-23-14-7-4-11(8-15(14)24-2)10-19-17(22)21-18-20-13-6-5-12(25-3)9-16(13)26-18/h4-9H,10H2,1-3H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZBLZJKARCIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=NC3=C(S2)C=C(C=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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